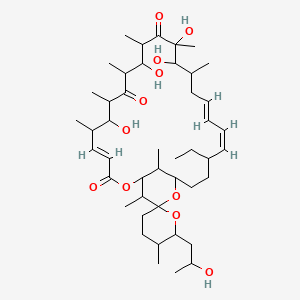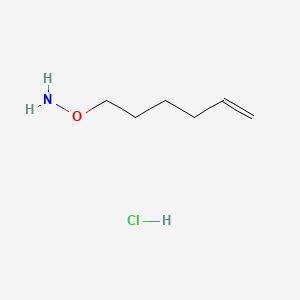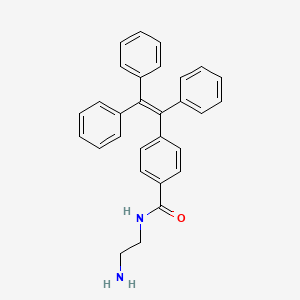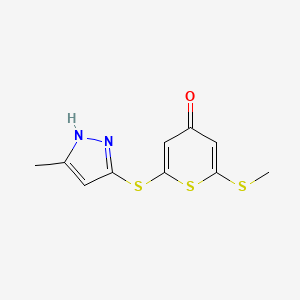
Oligomycin a, b, c mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oligomycin is a macrolide antibiotic that is produced by the bacterium Streptomyces. It is a mixture of three isomers: oligomycin A, oligomycin B, and oligomycin C. These compounds are known for their ability to inhibit the mitochondrial ATP synthase, which is a crucial enzyme in the process of oxidative phosphorylation. This inhibition prevents the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oligomycin involves complex organic reactions. One of the methods includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is a derivative of oligomycin A . The detailed synthetic routes for oligomycin B and oligomycin C are similar, involving specific modifications to the oligomycin A structure.
Industrial Production Methods: Industrial production of oligomycin typically involves the fermentation of Streptomyces species. The fermentation process is optimized to produce a mixture of oligomycin A, B, and C. The compounds are then extracted and purified using various chromatographic techniques to obtain the desired mixture .
Analyse Des Réactions Chimiques
Types of Reactions: Oligomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving oligomycin include dimethyl sulfoxide for oxidation and various organic solvents for extraction and purification. The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the oligomycin compounds .
Major Products Formed: The major products formed from the reactions involving oligomycin include various derivatives such as 33-dehydrooligomycin A. These derivatives are studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Oligomycin has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of ATP synthesis and oxidative phosphorylation. In biology, oligomycin is used to investigate the role of mitochondrial ATP synthase in cellular energy production. In medicine, oligomycin is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, oligomycin is used in industry for the production of antibiotics and other bioactive compounds .
Mécanisme D'action
Oligomycin exerts its effects by binding to the subunit c10 ring of the mitochondrial ATP synthase. This binding inhibits the proton channel of the enzyme, preventing the translocation of protons and thereby blocking ATP synthesis. The inhibition of ATP synthesis leads to a decrease in cellular energy production, which can induce apoptosis in cells .
Comparaison Avec Des Composés Similaires
Oligomycin is similar to other macrolide antibiotics such as rutamycin B and oligomycin E. These compounds also inhibit ATP synthase but differ in their chemical structures and specific binding sites. Oligomycin A, B, and C are unique in their ability to inhibit the mitochondrial ATP synthase with high specificity and potency .
List of Similar Compounds:- Rutamycin B
- Oligomycin E
- 33-dehydrooligomycin A
These compounds share similar mechanisms of action but differ in their chemical structures and biological activities .
Propriétés
Formule moléculaire |
C45H74O11 |
|---|---|
Poids moléculaire |
791.1 g/mol |
Nom IUPAC |
(4E,18E,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+ |
Clé InChI |
MNULEGDCPYONBU-ZUSSGZTJSA-N |
SMILES isomérique |
CCC/1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canonique |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)


